molecular formula C14H15FN2O2 B5685265 1-acetyl-3-(4-fluorophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene

1-acetyl-3-(4-fluorophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene

Cat. No. B5685265
M. Wt: 262.28 g/mol
InChI Key: GJJWSTQRYYGBDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-acetyl-3-(4-fluorophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene, also known as Fosbretabulin, is a synthetic compound that belongs to the class of tubulin polymerization inhibitors. It was developed as an anti-cancer agent and has shown promising results in preclinical studies.

Mechanism of Action

1-acetyl-3-(4-fluorophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-enen binds to the colchicine binding site on tubulin, a protein that is essential for cell division. By binding to tubulin, 1-acetyl-3-(4-fluorophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-enen inhibits the formation of microtubules, which are structures that help to maintain cell shape and facilitate cell division. This leads to cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects:
1-acetyl-3-(4-fluorophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-enen has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the migration and invasion of cancer cells, which are important processes for metastasis. In addition to its anti-cancer effects, 1-acetyl-3-(4-fluorophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-enen has been shown to have anti-inflammatory and antiangiogenic effects.

Advantages and Limitations for Lab Experiments

One advantage of 1-acetyl-3-(4-fluorophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-enen is its potent anti-tumor activity, which makes it a promising candidate for cancer therapy. However, its complex synthesis method and poor solubility in aqueous solutions can make it challenging to work with in the laboratory. Additionally, its mechanism of action is not fully understood, which can make it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the research and development of 1-acetyl-3-(4-fluorophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-enen. One area of focus is the optimization of its synthesis method to make it more efficient and cost-effective. Another area of research is the identification of biomarkers that can predict response to 1-acetyl-3-(4-fluorophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-enen treatment. Additionally, there is a need for further preclinical and clinical studies to evaluate its safety and efficacy in humans.
Conclusion:
In conclusion, 1-acetyl-3-(4-fluorophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-enen is a promising anti-cancer agent that has shown potent anti-tumor activity in preclinical studies. Its mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. While its complex synthesis method and poor solubility can make it challenging to work with in the laboratory, there are several future directions for research and development that can optimize its therapeutic potential.

Synthesis Methods

The synthesis of 1-acetyl-3-(4-fluorophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-enen involves a multi-step process starting from commercially available starting materials. The key step involves the formation of the spirocyclic core using a [2+2] cycloaddition reaction between a diazo compound and an alkene. The final product is obtained after several purification steps, including column chromatography and recrystallization.

Scientific Research Applications

1-acetyl-3-(4-fluorophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-enen has been extensively studied for its anti-cancer activity. It has shown potent anti-tumor effects in a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. Preclinical studies have also demonstrated its ability to inhibit angiogenesis, which is the process of blood vessel formation that is essential for tumor growth and metastasis.

properties

IUPAC Name

1-[2-(4-fluorophenyl)-1-oxa-3,4-diazaspiro[4.4]non-2-en-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O2/c1-10(18)17-14(8-2-3-9-14)19-13(16-17)11-4-6-12(15)7-5-11/h4-7H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJWSTQRYYGBDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2(CCCC2)OC(=N1)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(4-Fluorophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-en-1-yl]ethanone

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